calcium;trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “calcium;trifluoromethanesulfonate” is a chemical substance registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of calcium;trifluoromethanesulfonate involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

calcium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of certain functional groups in the compound with other groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions yield substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

calcium;trifluoromethanesulfonate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study various biochemical pathways and interactions.

Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in technology and manufacturing processes.

Wirkmechanismus

The mechanism of action of calcium;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

calcium;trifluoromethanesulfonate can be compared with other similar compounds, such as:

Carbonyldiimidazole: This compound shares some structural similarities with this compound and is used in similar applications.

Phosgene: Although structurally different, phosgene is a precursor in the synthesis of this compound.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific and industrial fields highlight its importance.

Biologische Aktivität

Calcium trifluoromethanesulfonate (Ca(CF₃SO₃)₂), commonly referred to as calcium triflate, is a compound that has garnered attention for its unique properties and potential applications in various fields, particularly in biochemistry and materials science. This article delves into the biological activity of calcium triflate, exploring its interactions, mechanisms, and research findings.

- Molecular Formula : C2CaF6O6S2

- Molecular Weight : 338.216 g/mol

- Melting Point : 350 °C

- Boiling Point : 162 °C at 760 mmHg

These properties suggest that calcium triflate is stable at high temperatures, making it suitable for various applications, including those requiring thermal stability.

Biological Activity

Calcium triflate exhibits several biological activities that are of interest in pharmacology and materials science. Its role as a calcium source and its interaction with biological systems have been studied extensively.

Calcium Channel Modulation

Calcium ions are crucial for various physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. Calcium triflate can act as a source of calcium ions in biological systems. Studies have indicated that calcium salts can influence calcium channel activity, which is vital in the treatment of cardiovascular diseases such as hypertension and arrhythmias .

Electrolyte Applications

Recent research has highlighted the use of calcium triflate in polymer electrolytes for batteries. The compound's ability to enhance ionic conductivity makes it a valuable component in solid-state electrolyte systems. For instance, calcium triflate-based electrolytes have demonstrated significantly higher conductivity compared to traditional lithium-based systems . This property is particularly beneficial in developing more efficient energy storage solutions.

Case Studies

- Polymer Electrolytes : In a study examining polymer electrolytes containing calcium triflate, researchers found that these materials exhibited enhanced ionic conductivity at elevated temperatures. The ionic conductivity was approximately ten times higher than that observed in lithium-based electrolytes at equivalent concentrations .

- Calcium Ion Solvation : A study focused on the solvation properties of calcium ions in electrolyte solutions revealed that calcium triflate forms stable complexes with solvent molecules, facilitating improved ion mobility. This characteristic is essential for the performance of electrolytes in electrochemical applications .

Research Findings

- Thermal Stability : Thermogravimetric analysis (TGA) indicates that calcium triflate maintains stability up to 400 °C before significant decomposition occurs. This thermal stability supports its use in high-temperature applications .

- Ionic Conductivity : The ionic conductivity of calcium triflate-based electrolytes was found to be highly dependent on the concentration and nature of the solvent used. For example, using dimethylformamide (DMF) as a solvent resulted in optimal ion dissociation and conductivity levels .

Summary Table of Key Findings

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₂CaF₆O₆S₂ |

| Melting Point | 350 °C |

| Boiling Point | 162 °C at 760 mmHg |

| Ionic Conductivity | Up to ten times higher than lithium-based systems |

| Thermal Stability | Stable up to 400 °C |

Eigenschaften

IUPAC Name |

calcium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJNKHWBVHQOQM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

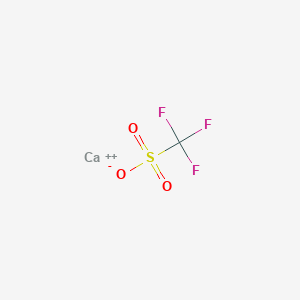

C(F)(F)(F)S(=O)(=O)[O-].[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCaF3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.